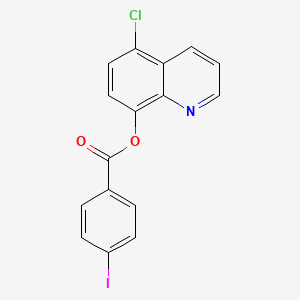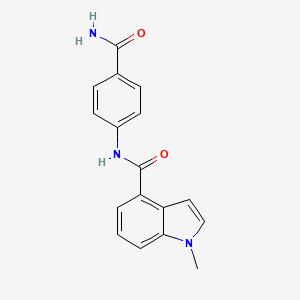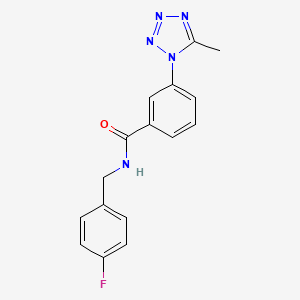
4,7-dimethoxy-N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dimethoxy-N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethoxy-N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide typically involves multi-step organic reactions. The starting materials might include 4,7-dimethoxyindole and 6-methoxypyridine-3-carboxylic acid. The key steps may involve:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.
Methoxylation: Introduction of methoxy groups at specific positions using methanol and a suitable catalyst.
Amidation: Coupling of the indole derivative with 6-methoxypyridine-3-carboxylic acid using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4,7-Dimethoxy-N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
4,7-Dimethoxy-N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide may have various scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for drug development targeting specific receptors or enzymes.
Biological Studies: Investigation of its biological activity in cell-based assays or animal models.
Chemical Biology: Use as a probe to study biological pathways or molecular interactions.
Industrial Applications: Potential use in the synthesis of other complex organic molecules or as a catalyst in specific reactions.
Mecanismo De Acción
The mechanism of action of 4,7-dimethoxy-N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide would depend on its specific biological target. It may interact with proteins, enzymes, or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
4,7-Dimethoxy-1H-indole-2-carboxamide: Lacks the pyridine moiety.
N-(6-Methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide: Lacks the methoxy groups on the indole ring.
1-Methyl-1H-indole-2-carboxamide: Lacks both the methoxy groups and the pyridine moiety.
Uniqueness
4,7-Dimethoxy-N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide is unique due to the presence of both methoxy groups and the pyridine moiety, which may confer specific biological activity and chemical properties not found in similar compounds.
Propiedades
Fórmula molecular |
C18H19N3O4 |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
4,7-dimethoxy-N-(6-methoxypyridin-3-yl)-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C18H19N3O4/c1-21-13(18(22)20-11-5-8-16(25-4)19-10-11)9-12-14(23-2)6-7-15(24-3)17(12)21/h5-10H,1-4H3,(H,20,22) |
Clave InChI |
HBZRTYXRFMQHKO-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NC3=CN=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine, N4-(3-chloro-4-methoxyphenyl)-1-methyl-N6-[2-(2-thienyl)ethyl]-](/img/structure/B12177490.png)
![2-(1-methyl-1H-indol-3-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B12177492.png)


![6-({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)hexanoic acid](/img/structure/B12177507.png)

![N-benzyl-N-methyl-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12177516.png)
![N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B12177532.png)


methanone](/img/structure/B12177551.png)
![1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone](/img/structure/B12177558.png)
![1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-[6-(propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one](/img/structure/B12177564.png)
![3-(4-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B12177579.png)
